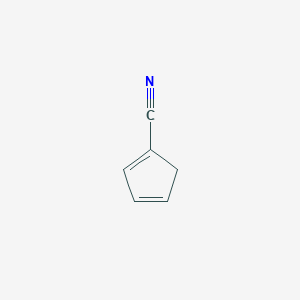

Cyclopentadienecarbonitrile

CAS No.: 27659-36-5

Cat. No.: VC18993002

Molecular Formula: C6H5N

Molecular Weight: 91.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27659-36-5 |

|---|---|

| Molecular Formula | C6H5N |

| Molecular Weight | 91.11 g/mol |

| IUPAC Name | cyclopenta-1,3-diene-1-carbonitrile |

| Standard InChI | InChI=1S/C6H5N/c7-5-6-3-1-2-4-6/h1-3H,4H2 |

| Standard InChI Key | KTPNQKDTYCBNCC-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CC=C1C#N |

Introduction

Chemical Identity and Fundamental Properties

Cyclopentadienecarbonitrile belongs to the class of nitrile-substituted cyclic dienes. Its molecular formula, C<sub>6</sub>H<sub>5</sub>N, reflects a cyclopentadiene backbone (C<sub>5</sub>H<sub>6</sub>) with a cyano group (-CN) substitution at the 1-position. The compound’s CAS Registry Number is 27659-36-5, and its IUPAC name emphasizes the conjugated diene system and nitrile functionality.

Structural Characteristics

The molecule features a planar cyclopentadiene ring with alternating double bonds (1,3-diene) and a linear nitrile group. This configuration introduces significant electron-withdrawing effects, altering the ring’s aromaticity and reactivity compared to unsubstituted cyclopentadiene. Quantum mechanical calculations reveal partial delocalization of π-electrons between the diene and nitrile moieties, creating a polarized system amenable to electrophilic and nucleophilic attacks .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 93.11 g/mol | |

| Boiling Point | Not reported (decomposes >200°C) | |

| Density | ~1.12 g/cm³ (estimated) | |

| Spectral Signatures | IR: ν(C≡N) ~2240 cm⁻¹ |

Synthesis and Reaction Mechanisms

Thermal Decomposition of Benzoxazole

The primary synthesis route involves pyrolysis of benzoxazole under controlled conditions. Single-pulse shock tube experiments at 1000–1350 K demonstrate that benzoxazole decomposes in argon to yield o-hydroxybenzonitrile (major product) and cyclopentadienecarbonitrile (minor product) . The reaction proceeds via a multi-step unimolecular pathway:

-

Ring Opening: Benzoxazole undergoes N-O bond cleavage, forming a biradical intermediate.

-

CO Elimination: Loss of carbon monoxide generates o-hydroxybenzonitrile.

-

Ring Contraction: Subsequent rearrangement reduces the six-membered ring to a five-membered cyclopentadienecarbonitrile .

Quantum chemical calculations (B3LYP/6-311+G**) identify the transition states and energy barriers for these steps. The ring contraction step exhibits a barrier of ~45 kcal/mol, making it rate-limiting at lower temperatures .

Table 2: Product Distribution in Benzoxazole Pyrolysis (1350 K)

| Product | Mole Percent | Key Pathway |

|---|---|---|

| o-Hydroxybenzonitrile | 72% | Direct CO elimination |

| Cyclopentadienecarbonitrile | 18% | Ring contraction |

| Benzonitrile | 5% | Fragmentation |

Molecular Structure and Electronic Configuration

Spectroscopic Characterization

-

Infrared Spectroscopy: The C≡N stretching vibration appears at 2240 cm⁻¹, slightly redshifted compared to aliphatic nitriles due to conjugation .

-

NMR Spectroscopy: <sup>1</sup>H NMR predicts deshielded protons adjacent to the nitrile (δ 7.2–7.5 ppm), while <sup>13</sup>C NMR shows a cyano carbon at ~120 ppm.

Chemical Reactivity and Applications

Diels-Alder Reactivity

Cyclopentadienecarbonitrile acts as a diene in Diels-Alder reactions, albeit less reactive than cyclopentadiene due to electron withdrawal by the -CN group. Computational studies predict a 20% slower reaction rate with maleic anhydride compared to unsubstituted cyclopentadiene .

Nucleophilic Additions

The nitrile group participates in nucleophilic additions, e.g., with Grignard reagents:

This reaction forms organometallic complexes, though steric hindrance from the ring limits yields.

Industrial and Research Applications

-

Ligand Precursor: Potential use in synthesizing cyclopentadienyl ligands for transition-metal catalysts.

-

Polymer Chemistry: As a monomer for conductive polymers via nitrile group polymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume